molecular formula C19H21N3OS2 B2930611 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide CAS No. 1396758-57-8

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide

Cat. No.: B2930611
CAS No.: 1396758-57-8
M. Wt: 371.52
InChI Key: SIPZSQDQSRMIRB-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and an appropriate methylating agent.

    Formation of the Piperidine Ring: Using a thiophene derivative and a piperidine precursor.

    Coupling Reactions: Combining the benzothiazole and piperidine intermediates through acylation or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the benzothiazole ring.

    Substitution: Various substitution reactions could occur, especially on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide: can be compared with other benzothiazole derivatives, thiophene-containing compounds, and piperidine-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-13-4-5-15-17(11-13)25-19(20-15)21-18(23)12-22-8-6-14(7-9-22)16-3-2-10-24-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPZSQDQSRMIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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